

Spectroscopic Characterization of Tert-Butyl Diazoacetate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl diazoacetate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl diazoacetate**, a key reagent in organic synthesis, particularly in the formation of carbenoids for cyclopropanation and other insertion reactions. This document summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structural features and synthetic pathway.

Spectroscopic Data

The following tables summarize the reported ^1H NMR spectroscopic data for **tert-butyl diazoacetate**. While comprehensive ^{13}C NMR and a detailed list of IR absorption peaks are not readily available in the reviewed literature, characteristic IR absorptions can be predicted based on the functional groups present in the molecule.

Table 1: ^1H NMR Spectroscopic Data of Tert-Butyl Diazoacetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
4.61[1]	Singlet	1H	Diazo proton (-CH=N ₂)	CDCl ₃
1.49[1]	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)	CDCl ₃
1.46	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)	CDCl ₃

Table 2: Predicted Infrared (IR) Absorption Data for Tert-Butyl Diazoacetate

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Expected Absorptions for Tert-Butyl Diazoacetate
Diazo group (C=N=N)	2100 - 2200 (strong, sharp)	A strong, sharp peak is expected in this region, characteristic of the N≡N stretching vibration.
Carbonyl group (C=O)	1750 - 1735 (ester, strong)	A strong absorption is anticipated in this range due to the ester carbonyl stretch.
C-H stretch (sp ³)	3000 - 2850	Multiple peaks are expected in this region corresponding to the methyl groups of the tert-butyl moiety.
C-O stretch (ester)	1300 - 1000	Absorptions corresponding to the C-O single bond stretching of the ester are expected.

Experimental Protocols

The most common and well-documented method for the synthesis of **tert-butyl diazoacetate** is through a diazo transfer reaction. The following protocol is a summary of established procedures.

Synthesis of Tert-Butyl Diazoacetate via Diazo Transfer Reaction

This two-step process involves the initial formation of tert-butyl α -diazoacetoacetate followed by deacetylation.

Step 1: Synthesis of tert-butyl α -diazoacetoacetate

- In a suitable reaction vessel, dissolve tert-butyl acetoacetate and triethylamine in anhydrous acetonitrile.
- Cool the solution to 20°C.
- Add p-toluenesulfonyl azide dropwise to the stirred solution over a period of 10-15 minutes. The reaction is exothermic and the temperature will rise.
- After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 2.5 hours.
- Remove the solvent under reduced pressure.

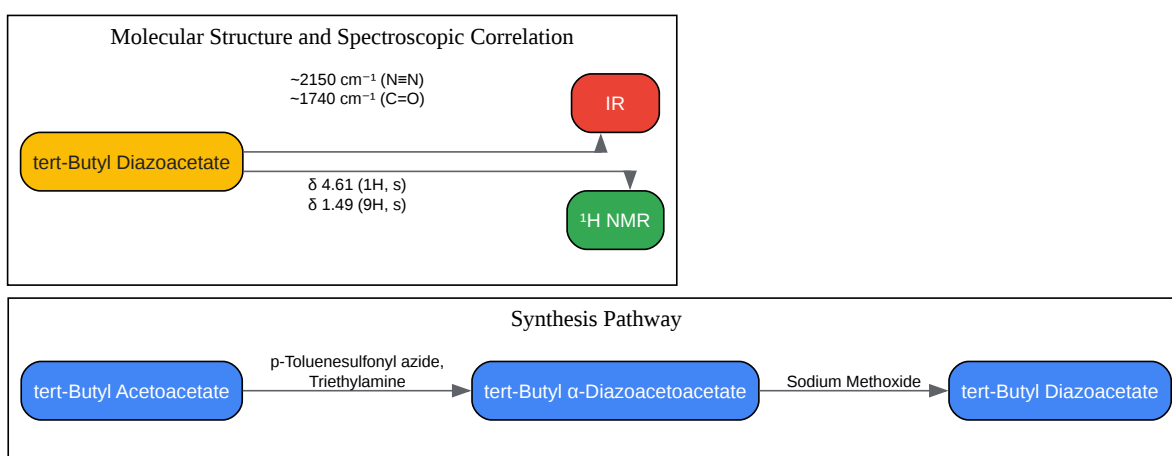
Step 2: Deacetylation to form **tert-butyl diazoacetate**

- Dissolve the crude tert-butyl α -diazoacetoacetate from Step 1 in methanol and cool the solution to 2-3°C in an ice bath.
- Prepare a solution of sodium methoxide in methanol.
- Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C.
- After the addition, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

- The resulting **tert-butyl diazoacetate** can then be isolated and purified by distillation under reduced pressure. Caution: Diazoacetic esters are potentially explosive and should be handled with care, especially during distillation.

Visualizations

To further elucidate the structure and synthesis of **tert-butyl diazoacetate**, the following diagrams are provided.



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Caption: Synthesis pathway and key spectroscopic correlations of **tert-butyl diazoacetate**.

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References

- 1. application.wiley-vch.de [application.wiley-vch.de]
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